2-Chloro-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-6-methoxy-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-methoxy-9H-purine is a synthetic nucleoside analogIt is a halogenated derivative of 2′-deoxyadenosine, which has been modified to improve its pharmacokinetic properties .
Preparation Methods
The synthesis of 2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-methoxy-9H-purine involves several steps. One common method includes the reaction of a 2-chloro-6-substituted purine with a protected and activated 2-deoxy-2-fluoro-D-arabinofuranose. This reaction is typically carried out in the presence of a base such as ammonia . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-methoxy-9H-purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the purine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-methoxy-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool in molecular biology.
Medicine: It has shown promise as an anticancer agent, particularly in the treatment of leukemia and lymphomas.
Mechanism of Action
The mechanism of action of 2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-methoxy-9H-purine involves its incorporation into DNA, leading to the inhibition of DNA synthesis and function. This results in the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell proliferation and survival, making it effective against rapidly dividing cells .
Comparison with Similar Compounds
2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-methoxy-9H-purine is unique due to its halogenated structure, which enhances its pharmacokinetic properties compared to other nucleoside analogs. Similar compounds include:
2-Chloro-2′-deoxyadenosine: Another halogenated nucleoside analog with anticancer properties.
2-Fluoro-2′-deoxyadenosine: A fluorinated analog with similar applications in medicinal chemistry.
These compounds share structural similarities but differ in their specific modifications, leading to variations in their biological activity and pharmacokinetic profiles.
Properties
Molecular Formula |
C11H12ClFN4O4 |
---|---|
Molecular Weight |
318.69 g/mol |
IUPAC Name |
(2R,4R,5R)-5-(2-chloro-6-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12ClFN4O4/c1-20-9-6-8(15-11(12)16-9)17(3-14-6)10-5(13)7(19)4(2-18)21-10/h3-5,7,10,18-19H,2H2,1H3/t4-,5-,7?,10-/m1/s1 |
InChI Key |
UCJFUCMRTLLOEN-ZBFRNQRKSA-N |
Isomeric SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3[C@@H](C([C@H](O3)CO)O)F)Cl |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.